![molecular formula C14H10BrClN2O2 B3855146 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide](/img/structure/B3855146.png)
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide
Overview
Description
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of stem cell research.
Mechanism of Action
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in various signaling pathways, including the Wnt signaling pathway. By inhibiting GSK-3, 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide activates the Wnt pathway, which promotes the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects:
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects. In addition to promoting the self-renewal and pluripotency of stem cells, 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been shown to enhance the survival and proliferation of various cell types, including pancreatic beta cells and cardiomyocytes. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is its potency and selectivity as a GSK-3 inhibitor. It has been shown to be more effective than other GSK-3 inhibitors, such as lithium and SB-216763. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is its cost, which can be prohibitive for some research labs.
Future Directions
There are many potential future directions for the use of 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide in scientific research. One area of interest is in the development of regenerative therapies for various diseases, such as diabetes and heart disease. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide could be used to enhance the differentiation of stem cells into specific cell types for transplantation. Another area of interest is in the study of the Wnt signaling pathway and its role in various diseases, such as cancer and Alzheimer's disease. 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide could be used as a tool to study the effects of Wnt pathway activation on disease progression.
Scientific Research Applications
5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has been widely used in scientific research, particularly in the field of stem cell research. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). 5-bromo-N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has also been used to enhance the differentiation of stem cells into various cell types, including neural, cardiac, and pancreatic cells.
properties
IUPAC Name |
5-bromo-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2/c15-10-5-6-13(19)11(7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVBFTIEVCTQTA-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-2-hydroxybenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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